molecular formula C6H7NOS B1217663 1-(4-Methylthiazol-5-yl)ethanone CAS No. 38205-55-9

1-(4-Methylthiazol-5-yl)ethanone

Cat. No.: B1217663
CAS No.: 38205-55-9
M. Wt: 141.19 g/mol
InChI Key: MBLHLRLBSIWLMG-UHFFFAOYSA-N
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Description

5-Acetyl-4-methylthiazole is an aromatic ketone.

Scientific Research Applications

Corrosion Inhibition

1-(4-Methylthiazol-5-yl)ethanone derivatives have been explored as corrosion inhibitors. In one study, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) showed significant inhibition efficiency for mild steel in a hydrochloric acid environment, reaching up to 95.10% at certain concentrations. This efficiency was supported by various spectroscopic techniques and density functional theory (DFT) calculations (Jawad et al., 2020).

Antiviral Applications

Derivatives of this compound have been investigated for antiviral activities. In a study focused on COVID-19, compounds derived from 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one demonstrated good docking scores against the main protease of COVID-19, suggesting potential for antiviral drug development (Rashdan et al., 2021).

Antimicrobial and Antitubercular Activities

Some derivatives of this compound have been synthesized and tested for antimicrobial and antimalarial activities. A study found that these compounds exhibited good to excellent antibacterial activity, and some analogs showed promising antimalarial activity (Vekariya et al., 2017).

Synthesis of Biologically Active Molecules

The synthesis of novel 1,2,3-triazole derivatives using this compound derivatives has been explored, revealing potential in the development of new pharmaceuticals. These compounds have shown promising biological activities, including immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).

Fungicide Synthesis

Derivatives of this compound have been used in the synthesis of fungicides. A study described an efficient method to prepare such compounds, which are key intermediates in the synthesis of agricultural fungicides like prothioconazole (Ji et al., 2017).

Anticancer Research

Compounds derived from this compound have been investigated for their anticancer properties. A study synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones and tested their in vitro anticancer activity, revealing moderate activity against various cancer cell lines (Lozynskyi et al., 2021).

Mechanism of Action

The compound has shown inhibitory behavior towards both human and rat enzymes . It has also been found to have favorable electrostatic interactions with certain residues lining the active site .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

There are several studies that have synthesized and evaluated the compound for various applications . These studies provide a basis for future research and development of the compound.

Relevant Papers Relevant papers for the compound can be found at the provided references .

Biochemical Analysis

Biochemical Properties

1-(4-Methylthiazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are crucial as they can influence cellular processes such as apoptosis, cell proliferation, and differentiation. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the activity of matrix metalloproteinases, leading to reduced cell invasion and metastasis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with matrix metalloproteinases involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalytic activity . This compound can also influence gene expression by modulating transcription factors or signaling pathways that control gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHLRLBSIWLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191588
Record name 5-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38205-55-9
Record name 5-Acetyl-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-acetyl-2-amino-4-methylthiazole (15.6 g) in a mixture of tetrahydrofuran (200 ml) and dimethylformamide (50 ml) was added dropwise isoamylnitrite (14.6 g) at 50° C. to 55° C. with stirring and the mixture was stirred at 55° C. to 60° C. for 4 hours. The reaction mixture was poured into a mixture of ethyl acetate and water with stirring. The separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was subjected to column chromatography on silica gel and eluted with a mixture of diisopropyl ether and ethyl acetate (1:1). The fractions containing the desired compound were combined and evaporated in vacuo to give 5-acetyl-4-methylthiazole (7.7 g) as an oil.
Quantity
15.6 g
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reactant
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200 mL
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50 mL
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14.6 g
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reactant
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0 (± 1) mol
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Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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